molecular formula C18H18O3 B2961972 trans-4-Ethoxy-4'-methoxychalcone CAS No. 74280-20-9

trans-4-Ethoxy-4'-methoxychalcone

Cat. No.: B2961972
CAS No.: 74280-20-9
M. Wt: 282.3 g/mol
InChI Key: OCJRMZSSQYAGCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-4-Ethoxy-4’-methoxychalcone: is a chalcone derivative with the molecular formula C18H18O3. Chalcones are a group of compounds known for their diverse biological activities and are characterized by the presence of an α,β-unsaturated carbonyl system. This particular compound is distinguished by the presence of ethoxy and methoxy groups on the aromatic rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Ethoxy-4’-methoxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aryl aldehyde and an aryl methyl ketone in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an alcoholic medium. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for trans-4-Ethoxy-4’-methoxychalcone are not extensively documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to maximize yield and purity, potentially involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-4-Ethoxy-4’-methoxychalcone can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding chalcone epoxides or diketones.

    Reduction: Reduction of the α,β-unsaturated carbonyl system can be achieved using hydrogenation catalysts like palladium on carbon or sodium borohydride, resulting in the formation of dihydrochalcones.

    Substitution: The aromatic rings in trans-4-Ethoxy-4’-methoxychalcone can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Bromine in acetic acid for bromination.

Major Products Formed:

    Oxidation: Chalcone epoxides or diketones.

    Reduction: Dihydrochalcones.

    Substitution: Halogenated or nitrated chalcones.

Scientific Research Applications

Chemistry: trans-4-Ethoxy-4’-methoxychalcone is used as a precursor in the synthesis of various heterocyclic compounds

Biology: In biological research, trans-4-Ethoxy-4’-methoxychalcone has been studied for its antioxidant and anti-inflammatory properties. It has shown potential in modulating oxidative stress and inflammatory pathways, making it a candidate for further investigation in disease models.

Medicine: The compound has demonstrated promising anticancer activity in preclinical studies. It has been found to inhibit the proliferation of certain cancer cell lines, suggesting its potential as a lead compound for the development of new anticancer agents.

Industry: In the industrial sector, trans-4-Ethoxy-4’-methoxychalcone is explored for its use in the development of novel polymers and as a stabilizer in various formulations.

Comparison with Similar Compounds

  • trans-4-Methoxychalcone
  • trans-4-Ethoxychalcone
  • trans-4-Methoxy-4’-methylchalcone

Comparison: trans-4-Ethoxy-4’-methoxychalcone is unique due to the presence of both ethoxy and methoxy groups on the aromatic rings. This structural feature imparts distinct physicochemical properties and biological activities compared to its analogs. For instance, trans-4-Methoxychalcone lacks the ethoxy group, which may result in different reactivity and biological effects. Similarly, trans-4-Ethoxychalcone does not have the methoxy group, which can influence its interaction with biological targets.

Properties

CAS No.

74280-20-9

Molecular Formula

C18H18O3

Molecular Weight

282.3 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C18H18O3/c1-3-21-17-9-4-14(5-10-17)6-13-18(19)15-7-11-16(20-2)12-8-15/h4-13H,3H2,1-2H3

InChI Key

OCJRMZSSQYAGCZ-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.